molecular formula C12H15FN2 B2369638 [3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287343-02-4

[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2369638
CAS No.: 2287343-02-4
M. Wt: 206.264
InChI Key: XSSNZORYLVOKRN-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[111]pentanyl]hydrazine is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the fluoro and methyl substituents on the phenyl ring. The final step involves the attachment of the hydrazine group.

Industrial Production Methods

advancements in organic synthesis techniques, such as difluoromethylation and radical chemistry, may facilitate its large-scale production .

Chemical Reactions Analysis

Types of Reactions

[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Its structural features could make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with unique mechanical and thermal properties .

Mechanism of Action

The mechanism of action of [3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not well-documented. its potential effects could be mediated through interactions with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interactions with these targets .

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]amine
  • [3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Uniqueness

Compared to similar compounds, [3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is unique due to the presence of the hydrazine group, which can impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-8-9(3-2-4-10(8)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSNZORYLVOKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C23CC(C2)(C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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